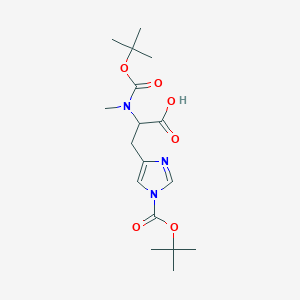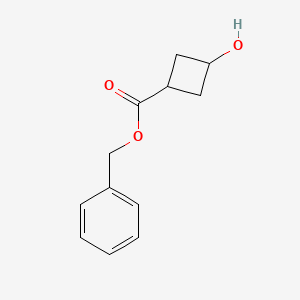
1-propyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Propyl-1H-pyrrole-2-carbaldehyde (PPC) is a synthetic chemical compound which has been studied for its potential applications in a variety of scientific research fields. PPC is a heterocyclic aldehyde, meaning it has a carbon atom at its center surrounded by a ring of atoms of different elements. It is a colorless oil which has a boiling point of 171.5°C and a melting point of -5.5°C. PPC has been the subject of numerous studies due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Magnetic and Molecular Properties
- Supramolecular Magnetic Behavior : 1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used in the synthesis of a {Mn(III)25} barrel-like cluster. This cluster, linked via sodium cations, demonstrates single-molecule magnetic behavior, indicating potential applications in molecular magnetism and nanotechnology (Giannopoulos et al., 2014).
Chemical Structure and Interaction Studies
Intramolecular Hydrogen Bonding : Studies on configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime reveal significant intramolecular hydrogen bonding. These findings have implications for understanding molecular conformation and stability, which are crucial in drug design and material science (Afonin et al., 2009).
Intermolecular Interactions in Crystals : Research on pyrrole-2-carbaldehyde isonicotinoylhydrazone crystals, a compound related to 1-propyl-1H-pyrrole-2-carbaldehyde, highlights the role of intermolecular hydrogen bonds in forming crystal structures. This is significant for the development of new crystalline materials with specific properties (Safoklov et al., 2002).
Synthetic Applications
Synthesis of Anticancer Intermediates : 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a derivative, has been synthesized as an important intermediate for small molecule anticancer drugs. This underscores its role in medicinal chemistry and drug synthesis (Wang et al., 2017).
Facilitation of New Synthetic Pathways : The synthesis of 3-fluoropyrroles from related compounds demonstrates new methodologies in the field of organic synthesis, potentially leading to the development of novel compounds with diverse applications (Surmont et al., 2009).
Generation of Functional Pyrroles : Pyrrole-2-carbaldehydes, structurally similar to the compound , are increasingly used in the synthesis of pharmaceuticals, natural compound analogues, and other biologically important molecules. Their transformation into other compounds highlights their versatility in synthetic chemistry (Mikhaleva et al., 2009).
Novel Organic Synthesis Methods : Studies on the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and Csp3-H to C═O oxidation reveal new methods in organic synthesis. This could lead to the creation of diverse organic compounds for various applications (Wu et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include 1-propyl-1h-pyrrole-2-carbaldehyde, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to a range of biological activities
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrrole derivatives, the effects of this compound could be multifaceted
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. This interaction leads to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders . The nature of these interactions often involves the formation of Schiff bases and Amadori products, which further undergo complex reactions to form AGEs.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosyltransferases, enzymes that play a crucial role in the synthesis of glycoproteins . This inhibition can lead to alterations in glycoprotein structure and function, impacting various cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing the synthesis and degradation of various metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediates and end products of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in each compartment. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles.
Properties
IUPAC Name |
1-propylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629576 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89686-22-6 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)






